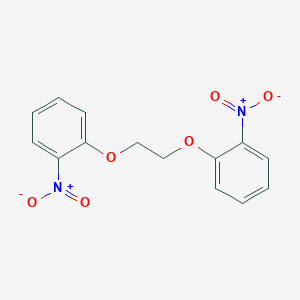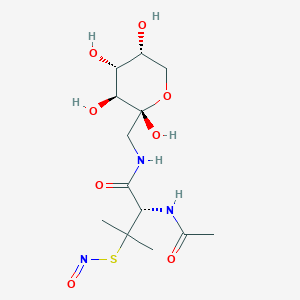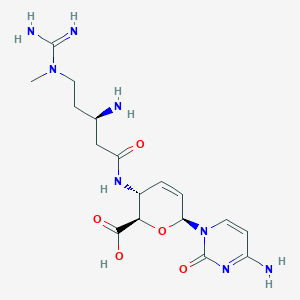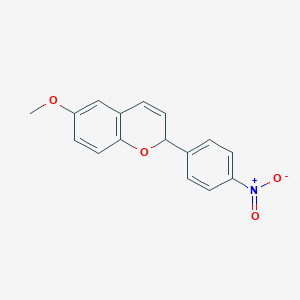
4-(3,4-Dihidroxi fenil)butano-2-ona
Descripción general
Descripción
4-(3,4-Dihydroxyphenyl)butan-2-one, also known as raspberry ketone, is a naturally occurring phenolic compound. It is primarily found in raspberries and is responsible for their characteristic aroma. The compound has a molecular formula of C₁₀H₁₂O₃ and a molecular weight of 180.20 g/mol . It has gained significant attention due to its potential health benefits and applications in various fields.
Aplicaciones Científicas De Investigación
4-(3,4-Dihydroxyphenyl)butan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Medicine: It has potential therapeutic applications, including weight loss and metabolic regulation.
Industry: It is used as a flavoring agent in the food industry and as a fragrance in cosmetics.
Mecanismo De Acción
Target of Action
4-(3,4-Dihydroxyphenyl)butan-2-one is a compound isolated from the subspecies Lactobacillus plantarum subsp. argentoratensis It is known to exhibit antioxidant and anti-inflammatory activity , suggesting that it may interact with targets involved in oxidative stress and inflammation.
Mode of Action
Its antioxidant and anti-inflammatory properties suggest that it may interact with its targets to mitigate oxidative stress and inflammation
Biochemical Pathways
Given its antioxidant and anti-inflammatory properties , it can be inferred that this compound may influence pathways related to oxidative stress and inflammation
Result of Action
Its known antioxidant and anti-inflammatory activities suggest that it may help to reduce oxidative stress and inflammation at the molecular and cellular levels .
Análisis Bioquímico
Biochemical Properties
4-(3,4-Dihydroxyphenyl)butan-2-one plays a crucial role in various biochemical reactions, particularly due to its antioxidant and anti-inflammatory activities . This compound interacts with several enzymes and proteins, including cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. By inhibiting these enzymes, 4-(3,4-Dihydroxyphenyl)butan-2-one reduces the production of pro-inflammatory mediators such as prostaglandins and leukotrienes . Additionally, it interacts with nuclear factor kappa B (NF-κB), a protein complex that regulates the expression of genes involved in inflammation and immune response .
Cellular Effects
4-(3,4-Dihydroxyphenyl)butan-2-one exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, which plays a pivotal role in cell proliferation, differentiation, and apoptosis . Furthermore, 4-(3,4-Dihydroxyphenyl)butan-2-one modulates gene expression by affecting transcription factors such as activator protein 1 (AP-1) and NF-κB . These interactions lead to changes in the expression of genes involved in inflammation, oxidative stress, and cellular metabolism .
Molecular Mechanism
At the molecular level, 4-(3,4-Dihydroxyphenyl)butan-2-one exerts its effects through various mechanisms. It binds to and inhibits the activity of COX and LOX enzymes, thereby reducing the synthesis of pro-inflammatory mediators . Additionally, 4-(3,4-Dihydroxyphenyl)butan-2-one activates the AMP-activated protein kinase (AMPK) pathway, which plays a key role in cellular energy homeostasis . Activation of AMPK leads to increased fatty acid oxidation and glucose uptake, contributing to its potential anti-obesity effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(3,4-Dihydroxyphenyl)butan-2-one have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions . Long-term studies have shown that 4-(3,4-Dihydroxyphenyl)butan-2-one maintains its antioxidant and anti-inflammatory activities over extended periods, suggesting its potential for sustained therapeutic use .
Dosage Effects in Animal Models
The effects of 4-(3,4-Dihydroxyphenyl)butan-2-one vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as reduced inflammation and improved metabolic parameters . At higher doses, potential toxic effects, including hepatotoxicity and nephrotoxicity, have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
4-(3,4-Dihydroxyphenyl)butan-2-one is involved in several metabolic pathways, including those related to lipid and carbohydrate metabolism . It interacts with enzymes such as AMPK and acetyl-CoA carboxylase (ACC), leading to increased fatty acid oxidation and decreased lipogenesis . Additionally, 4-(3,4-Dihydroxyphenyl)butan-2-one influences glucose metabolism by enhancing glucose uptake and utilization in cells .
Transport and Distribution
Within cells and tissues, 4-(3,4-Dihydroxyphenyl)butan-2-one is transported and distributed through various mechanisms. It interacts with transporters such as glucose transporter type 4 (GLUT4), facilitating its uptake into cells . The compound also binds to plasma proteins, which aids in its distribution throughout the body . These interactions contribute to its localization and accumulation in specific tissues, including adipose tissue and the liver .
Subcellular Localization
The subcellular localization of 4-(3,4-Dihydroxyphenyl)butan-2-one is influenced by various factors, including targeting signals and post-translational modifications . The compound is primarily localized in the cytoplasm, where it exerts its effects on cellular metabolism and signaling pathways . Additionally, 4-(3,4-Dihydroxyphenyl)butan-2-one can be found in the mitochondria, where it influences energy production and oxidative stress responses .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-(3,4-Dihydroxyphenyl)butan-2-one can be synthesized through several methods. One common method involves the condensation of 4-hydroxybenzaldehyde with acetone in the presence of a base, followed by hydrogenation . Another method includes the use of solid acid catalysts, such as acid-activated Montmorillonite clay, for the Friedel-Crafts alkylation of phenol with 4-hydroxybutan-2-one .
Industrial Production Methods
In industrial settings, the production of 4-(3,4-Dihydroxyphenyl)butan-2-one often involves microbial fermentation. Specifically, it can be isolated from the subspecies Lactobacillus plantarum subsp. argentoratensis . This method is considered eco-friendly and sustainable, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
4-(3,4-Dihydroxyphenyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The hydroxyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenolic compounds.
Comparación Con Compuestos Similares
4-(3,4-Dihydroxyphenyl)butan-2-one can be compared with other phenolic compounds such as:
4-Hydroxybenzaldehyde: Similar in structure but lacks the butan-2-one moiety.
4-Hydroxybutan-2-one: Similar but lacks the dihydroxyphenyl group.
3,4-Dihydroxyphenylpropionic acid: Similar but has a propionic acid group instead of the butan-2-one moiety.
The uniqueness of 4-(3,4-Dihydroxyphenyl)butan-2-one lies in its combination of the dihydroxyphenyl group and the butan-2-one moiety, which imparts distinct chemical and biological properties .
Propiedades
IUPAC Name |
4-(3,4-dihydroxyphenyl)butan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7(11)2-3-8-4-5-9(12)10(13)6-8/h4-6,12-13H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIZQZQCADPIVCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CC(=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50436633 | |
| Record name | 4-(3,4-dihydroxyphenyl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50436633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61152-62-3 | |
| Record name | 4-(3,4-dihydroxyphenyl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50436633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



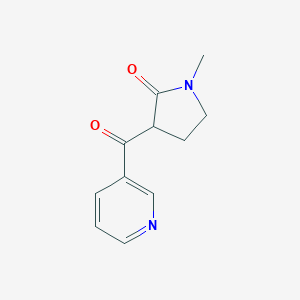
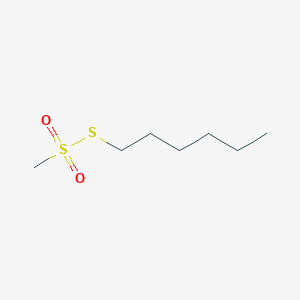
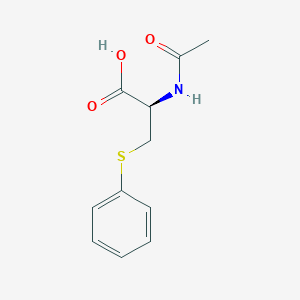

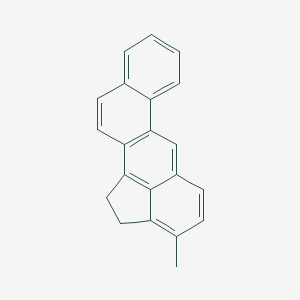
![3-methylimidazo[4,5-f]quinoline](/img/structure/B14863.png)
